3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Overview
Description
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both indole and quinazolinone moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Moiety: The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling Reaction: The final step involves the coupling of the indole and quinazolinone moieties through a condensation reaction, typically using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the indole or quinazolinone rings.
Scientific Research Applications
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Industry: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and quinazolinone moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one: Lacks the ethyl group at the 3-position.
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one: Contains a methyl group instead of an ethyl group at the 1-position of the indole moiety.
Uniqueness
The presence of both indole and quinazolinone moieties in 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-2-[(1-ethyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-23-18-12-8-6-9-14(18)16(21(23)26)13-19-22-17-11-7-5-10-15(17)20(25)24(19)4-2/h5-12,16H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWWBAHVYVWYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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